

# An In-Depth Technical Guide to the Physicochemical Properties of Thiazole-2-carbohydrazide

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## Compound of Interest

Compound Name: Thiazole-2-carbohydrazide

Cat. No.: B093941

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Thiazole-2-carbohydrazide** is a heterocyclic compound featuring a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **Thiazole-2-carbohydrazide**, detailed experimental protocols for its synthesis, and an exploration of its potential biological mechanisms of action, tailored for researchers and professionals in the field of drug discovery and development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for **Thiazole-2-carbohydrazide** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> OS	[1]
Molecular Weight	143.17 g/mol	[1]
Appearance	Pale yellow solid	[ChemicalBook]
Melting Point	176-178 °C	[ChemicalBook]
pKa (Predicted)	11.07 ± 0.10	[ChemicalBook]
LogP	-0.2534	[1]
Topological Polar Surface Area (TPSA)	68.01 Å <sup>2</sup>	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	1	[1]
Storage	2-8°C	[ChemicalBook]

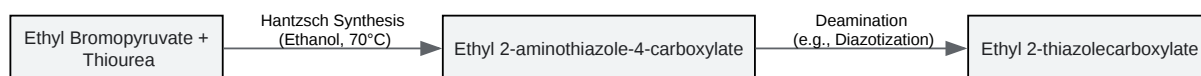
Note: Quantitative solubility data in common laboratory solvents such as water, ethanol, and DMSO is not readily available in the reviewed literature and would require experimental determination. The negative LogP value suggests that **Thiazole-2-carbohydrazide** is likely to be hydrophilic.

## Experimental Protocols

The synthesis of **Thiazole-2-carbohydrazide** is typically achieved through a two-step process involving the formation of an ester intermediate, ethyl 2-thiazolecarboxylate, followed by its hydrazinolysis.

### Synthesis of Ethyl 2-Thiazolecarboxylate

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. This involves the condensation reaction between an  $\alpha$ -haloketone and a thioamide. For the synthesis of ethyl 2-thiazolecarboxylate, a common starting material is ethyl bromopyruvate, which reacts with a source of the thioamide moiety.



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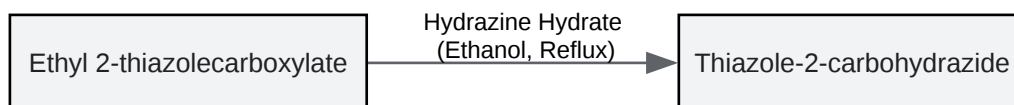
### *Synthesis of Ethyl 2-thiazolecarboxylate.*

#### Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
- **Addition of Reagents:** To the stirred solution, add ethyl 3-bromopyruvate (1 mmol).
- **Reaction:** Heat the reaction mixture to 70°C and maintain for 1 hour.
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice-cold water.
- **Isolation:** Collect the resulting precipitate by filtration and dry to yield ethyl 2-aminothiazole-4-carboxylate.
- **Deamination:** The amino group at the 2-position can be removed through a diazotization reaction followed by reduction to afford the target ethyl 2-thiazolecarboxylate.

## Synthesis of Thiazole-2-carbohydrazide (Hydrazinolysis)

The conversion of the ethyl ester to the carbohydrazide is achieved through reaction with hydrazine hydrate.



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### *Hydrazinolysis to form **Thiazole-2-carbohydrazide**.*

#### Detailed Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve ethyl 2-thiazolecarboxylate in absolute ethanol.
- **Addition of Hydrazine:** Add an excess of hydrazine hydrate to the solution.
- **Reaction:** Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is typically poured into cold water to precipitate the product. The solid is then collected by filtration, washed with water, and dried.

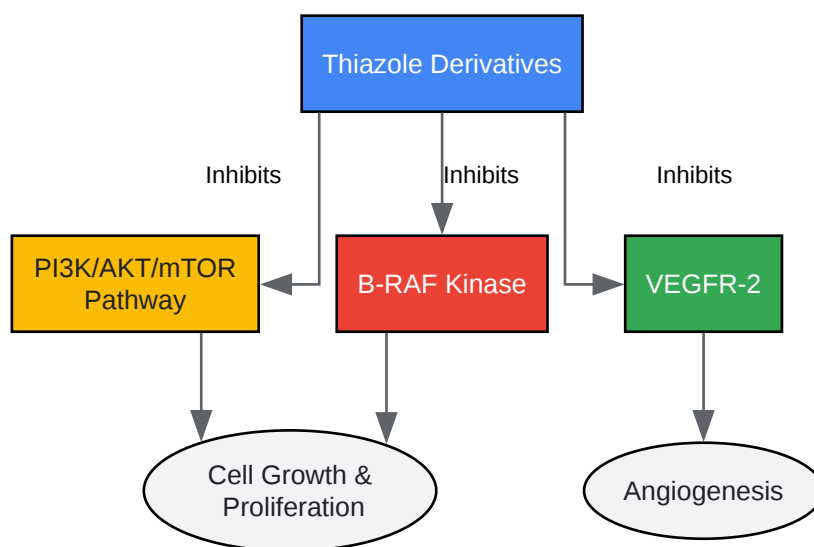
## Potential Biological Mechanisms and Signaling Pathways

While specific studies on the biological targets of **Thiazole-2-carbohydrazide** are limited, the broader class of thiazole derivatives has been extensively investigated, revealing a range of potential mechanisms of action relevant to drug development.

### Kinase Inhibition

Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.<sup>[2]</sup>

- **PI3K/AKT/mTOR Pathway:** This pathway is central to cell growth, proliferation, and survival. Certain benzothiazole derivatives have shown inhibitory effects on PI3K and mTORC1.<sup>[3]</sup>
- **B-RAF Kinase:** Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase, a key driver in some cancers.<sup>[2]</sup>
- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis. Thiazole derivatives have been designed and synthesized as VEGFR-2 inhibitors.

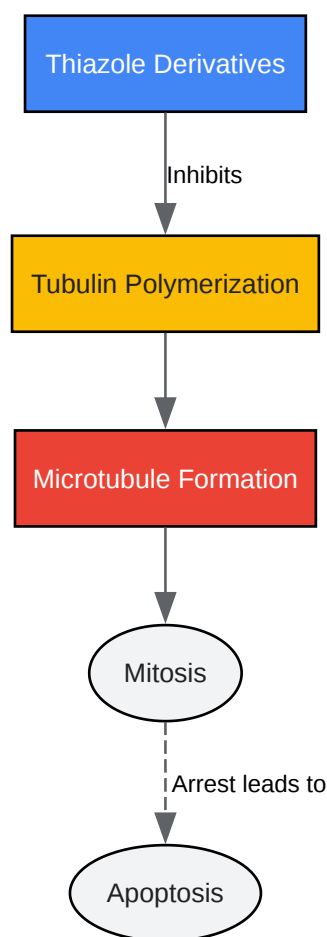


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*Potential Kinase Inhibition by Thiazole Derivatives.*

## Tubulin Polymerization Inhibition

Microtubules, composed of tubulin polymers, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of tubulin dynamics is a well-established anticancer strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[3][4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]



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*Tubulin Polymerization Inhibition by Thiazole Derivatives.*

## Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. Certain thiazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors.[5][6]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

A common method to assess carbonic anhydrase inhibition is a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

- Assay Buffer: Prepare a HEPES-Tris buffer.

- **Enzyme Solution:** Prepare a solution of the carbonic anhydrase isoenzyme (e.g., hCA I or hCA II) in the assay buffer.
- **Inhibitor Solution:** Prepare stock solutions of **Thiazole-2-carbohydrazide** in a suitable solvent (e.g., DMSO).
- **Assay Procedure:** In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution.
- **Substrate Addition:** Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., methanol).
- **Measurement:** Monitor the formation of p-nitrophenolate by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
- **Data Analysis:** Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor. The  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

## Conclusion

**Thiazole-2-carbohydrazide** presents a valuable scaffold for medicinal chemistry research, underpinned by its favorable physicochemical properties and the diverse biological activities exhibited by the broader class of thiazole derivatives. This guide has provided a consolidated resource on its core properties and synthetic methodologies. Further research is warranted to elucidate the specific molecular targets and signaling pathways of **Thiazole-2-carbohydrazide** itself, which will be crucial for unlocking its full therapeutic potential. The experimental protocols and mechanistic insights provided herein are intended to facilitate these future investigations by the scientific community.

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